molecular formula C19H18N2O3 B11968073 2-(1,3-Dioxoisoindolin-2-yl)-N-(p-tolyl)butanamide CAS No. 110532-76-8

2-(1,3-Dioxoisoindolin-2-yl)-N-(p-tolyl)butanamide

Cat. No.: B11968073
CAS No.: 110532-76-8
M. Wt: 322.4 g/mol
InChI Key: WZIGKUYZDKWLDE-UHFFFAOYSA-N
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Description

2-(1,3-Dioxoisoindolin-2-yl)-N-(p-tolyl)butanamide is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by the presence of a phthalimide moiety and a p-tolyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxoisoindolin-2-yl)-N-(p-tolyl)butanamide typically involves the following steps:

    Formation of the Phthalimide Intermediate: The phthalimide moiety is synthesized by reacting phthalic anhydride with ammonia or a primary amine under reflux conditions.

    Attachment of the Butanamide Chain: The phthalimide intermediate is then reacted with a butanoyl chloride derivative in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxoisoindolin-2-yl)-N-(p-tolyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phthalimide moiety can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base or catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones, and aldehydes.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1,3-Dioxoisoindolin-2-yl)-N-(p-tolyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxoisoindolin-2-yl)-N-(p-tolyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide Derivatives: Compounds with similar phthalimide moieties, such as thalidomide and lenalidomide.

    Tolyl Derivatives: Compounds with similar p-tolyl groups, such as p-toluidine and p-tolylacetic acid.

Uniqueness

2-(1,3-Dioxoisoindolin-2-yl)-N-(p-tolyl)butanamide is unique due to its specific combination of the phthalimide and p-tolyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

110532-76-8

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(4-methylphenyl)butanamide

InChI

InChI=1S/C19H18N2O3/c1-3-16(17(22)20-13-10-8-12(2)9-11-13)21-18(23)14-6-4-5-7-15(14)19(21)24/h4-11,16H,3H2,1-2H3,(H,20,22)

InChI Key

WZIGKUYZDKWLDE-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)C)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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